Epioritin-4beta-ol

説明

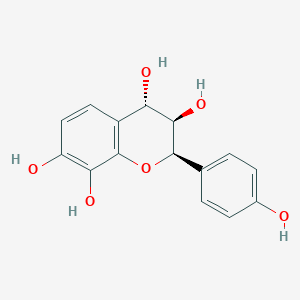

Structure

3D Structure

特性

CAS番号 |

16854-91-4 |

|---|---|

分子式 |

C15H14O6 |

分子量 |

290.27 g/mol |

IUPAC名 |

(2R,3R,4S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7,8-tetrol |

InChI |

InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)14-13(20)11(18)9-5-6-10(17)12(19)15(9)21-14/h1-6,11,13-14,16-20H/t11-,13+,14+/m0/s1 |

InChIキー |

JSZRJOLRIBESNT-IACUBPJLSA-N |

SMILES |

C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O |

異性体SMILES |

C1=CC(=CC=C1[C@@H]2[C@@H]([C@H](C3=C(O2)C(=C(C=C3)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O |

製品の起源 |

United States |

Natural Occurrence, Isolation, and Primary Structural Characterization of Epioritin 4beta Ol

Phytochemical Sourcing: Identification and Distribution in Plant Genera

Epioritin-4beta-ol and its derivatives are naturally occurring flavonoids found predominantly within the heartwood of certain plant species, particularly within the Acacia genus. researchgate.netresearchgate.net Research has identified these compounds as components of the complex mixture of proanthocyanidins (B150500), which are known for their significant concentration in the barks and heartwoods of various trees. researchgate.net

The primary sources for this compound are the heartwoods of Acacia caffra and Acacia galpinii. researchgate.netresearchgate.netnih.govcapes.gov.brnih.gov These species have been the subject of extensive phytochemical investigations, leading to the isolation of not only this compound but also a diverse array of its oligomeric forms, including biflavanoids and triflavanoids. nih.govresearchgate.net These oligomers, known as proteracacinidins, are formed from flavan-3,4-diol units like this compound. researchgate.net The distribution of these compounds is highly specific to the heartwood tissue, which serves as a rich reservoir for these polyphenolic substances. researchgate.net

| Plant Species | Family | Plant Part | Identified Compounds |

|---|---|---|---|

| Acacia caffra | Fabaceae | Heartwood | This compound, Epioritin-(4β→3)-epioritin-4beta-ol, Epimesquitol-(4β→4)-epioritin-4beta-ol, and other proteracacinidins. researchgate.netresearchgate.netnih.gov |

| Acacia galpinii | Fabaceae | Heartwood | This compound and various (4→5) and (4→6) linked proteracacinidins. researchgate.netnih.govnih.gov |

Extraction and Purification Methodologies for this compound and its Oligomeric Forms from Botanical Sources

The isolation of this compound and its associated proanthocyanidins from botanical sources involves a multi-step process of extraction and purification. The general approach for extracting polyphenols from plant matrices is a solid-liquid extraction. researchgate.net

The initial step typically involves the extraction of milled heartwood with polar organic solvents. researchgate.net Mixtures of solvents are often employed to efficiently extract a broad range of phenolic compounds. Following initial extraction, the crude extract contains a complex mixture of compounds.

Purification is critical to isolate specific flavonoids and is typically achieved through various chromatographic techniques. researchgate.netbibliotekanauki.pl Column chromatography is a key method used for the separation of these compounds. researchgate.netnih.gov Common stationary phases for polyphenol purification include silica (B1680970) gel, Sephadex LH-20, and polyamide. researchgate.netbibliotekanauki.pl For instance, silica gel column chromatography has been instrumental in the separation and purification of flavonoid compounds. researchgate.net The process often involves a gradient elution system, where the solvent polarity is gradually changed to separate compounds based on their affinity for the stationary phase.

Modern and advanced techniques may also be employed to enhance extraction efficiency, such as ultrasound-assisted and microwave-assisted extraction. researchgate.netfrontiersin.org For purification, methods like Solid Phase Extraction (SPE) and High-Speed Counter-Current Chromatography (HSCCC) offer effective means of separating individual components from complex extracts. bibliotekanauki.plmdpi.com The purification stage is crucial for removing interfering substances and simplifying the extract for reliable identification and quantification of the target compounds. bibliotekanauki.pl

Initial Structural Determination of this compound via Spectroscopic Approaches

The elucidation of the structure of this compound and its oligomers has been accomplished primarily through spectroscopic methods. researchgate.netresearchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques used to determine the molecular structure and stereochemistry of these complex natural products. nih.govresearchgate.net

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. rsc.org The monoisotopic mass of this compound is 290.07904 Da, corresponding to the molecular formula C₁₅H₁₄O₆. uni.lulipidmaps.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like HSQC and HMBC), is indispensable for determining the precise connectivity of atoms and the relative stereochemistry of the molecule. mdpi.com ¹H NMR spectra provide information on the chemical environment of protons, their multiplicity (singlet, doublet, etc.), and their coupling constants, which helps in defining the spatial relationship between neighboring protons. acs.org ¹³C NMR spectra reveal the number and type of carbon atoms in the molecule. acs.org The combination of these techniques allows for the complete assignment of the chemical structure. mdpi.com For oligomeric forms, these spectroscopic methods also establish the nature and position of the interflavanoid linkages. researchgate.netresearchgate.net The absolute configuration of the constituent flavanyl units is often unequivocally assigned through a combination of spectroscopic data and, in some cases, confirmed by chemical synthesis. researchgate.netnih.gov

| Spectroscopic Data Type | Observation for this compound |

|---|---|

| Molecular Formula | C₁₅H₁₄O₆ uni.lu |

| Monoisotopic Mass | 290.07904 Da uni.lulipidmaps.org |

| Predicted Mass Spectrometry (m/z) uni.lu | [M+H]⁺: 291.08632 |

| [M+Na]⁺: 313.06826 | |

| [M-H]⁻: 289.07176 | |

| [M+H-H₂O]⁺: 273.07630 | |

| ¹H and ¹³C NMR | Assignments determined by 1D and 2D NMR experiments to establish atom connectivity and stereochemistry. nih.govnih.gov |

Advanced Stereochemical and Conformational Analysis of Epioritin 4beta Ol and Its Oligomers

Elucidation of Absolute Configuration of Epioritin-4beta-ol and its Stereoisomers

The determination of the absolute configuration—the precise three-dimensional arrangement of atoms—of this compound and its stereoisomers is fundamental to understanding their chemical behavior and the structures of the oligomers they form. wikipedia.org Flavan-3,4-diols, the class to which this compound belongs, possess multiple chiral centers, primarily at the C2, C3, and C4 positions of the heterocyclic C-ring, giving rise to a variety of stereoisomers. mdpi.com

The absolute configuration of these complex molecules is established through a combination of spectroscopic and chemical methods. Circular dichroism (CD) spectroscopy is a particularly powerful tool for this purpose. nih.gov It has been shown that flavan-3-ols with a 2α configuration exhibit negative Cotton effects in the 270–280 nm region, while those with a 2β configuration show positive effects, although interpretation in complex oligomers can be challenging. nih.gov For flavan-3,4-diols and their derivatives, specific CD data correlations are crucial for assigning the stereochemistry. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical data through the analysis of coupling constants (J-values) between protons on the heterocyclic ring. researchgate.net For instance, the magnitude of the J2,3 coupling constant helps define the relative configuration of the substituents at C2 and C3. mdpi.com Furthermore, advanced computational techniques, such as Gauge-Independent Atomic Orbital (GIAO) calculations of NMR chemical shifts and theoretical calculation of electronic circular dichroism (ECD) spectra, have become indispensable for unambiguously establishing the absolute configuration, especially when crystallographic data is unavailable. mdpi.comresearchgate.net

Chemical methods, such as reductive cleavage of interflavanyl bonds with agents like sodium cyanoborohydride, allow for the isolation and subsequent identification of the constituent monomeric units, whose absolute configurations can then be determined unequivocally. researchgate.net The stereoisomers of Oritin-4-ol are distinguished by the stereochemistry at these key chiral centers.

Table 1: Stereoisomers of Oritin-4-ol and Methods for Configurational Elucidation

| Compound Name | Key Stereochemical Feature | Typical Elucidation Method(s) |

| This compound | 2,3-cis; 3,4-cis | NMR (J2,3, J3,4), Circular Dichroism researchgate.netmdpi.com |

| Oritin-4alpha-ol | 2,3-trans; 3,4-trans | NMR (J2,3, J3,4), Circular Dichroism researchgate.netmdpi.com |

| ent-Oritin-4beta-ol | Enantiomer of Oritin-4beta-ol | Comparison of CD spectra (opposite Cotton effects) mdpi.com |

| ent-Epioritin-4beta-ol | Enantiomer of this compound | Comparison of CD spectra (opposite Cotton effects) researchgate.net |

Detailed Conformational Studies of the this compound Flavan (B184786) Unit and its Influence on Interflavanyl Bond Formation

The conformation of the flavan-3-ol (B1228485) heterocyclic C-ring significantly dictates its reactivity and the stereochemical outcome of oligomerization. In flavan-3-ols, the C-ring typically adopts one of two primary conformations: an E-conformer (half-chair) or an A-conformer (sofa). While rapid exchange between these conformers can occur, the energy difference between them is often small.

For "epi" series compounds like this compound, which have a 2,3-cis configuration, the C-ring conformation is of paramount importance. The 3-hydroxyl group is in an axial-like position. This orientation has a profound influence on the formation of the interflavanyl bond at the adjacent C4 position. When a carbocation or equivalent electrophile is generated at C4, the axial 3-OH group sterically directs the incoming nucleophile (another flavan-3-ol unit) to attack from the opposite (beta) face. researchgate.net

This stereoselective control is evident in condensation reactions. For example, the reaction of epioritin-4β-ol with phloroglucinol (B13840) under mild acidic conditions exclusively yields the epioritin-(4β → 2)-phloroglucinol adduct. This high selectivity is attributed to the directing effect of the α-axial 3-hydroxy group in the C-4 carbocationic intermediate. researchgate.net In contrast, flavan-3,4-diols with a 2,3-trans configuration (like fisetinidol-4α-ol) often yield a mixture of diastereomers upon condensation. researchgate.net Molecular mechanics calculations are often employed to model these conformations and predict the stability of different rotational isomers (rotamers) that arise from restricted rotation around the interflavanyl bond.

Table 2: Conformational Features of the this compound Unit and Reactivity

| Feature | Description | Influence on Interflavanyl Bond Formation |

| C-Ring Conformation | Adopts a half-chair or sofa-like conformation. | Influences the orientation of substituents at C3 and C4. |

| C3-OH Orientation | Axial-like (α-face) in the 2,3-cis configuration. | Sterically shields the α-face of the C4 carbocation intermediate. researchgate.net |

| Nucleophilic Attack | Directed to the less hindered β-face at C4. | Leads to the preferential formation of 4β-linked proanthocyanidins (B150500). researchgate.net |

| Resulting Stereochemistry | Predominantly forms interflavanyl bonds with β-stereochemistry at C4. | Critical for determining the 3D structure of resulting dimers and trimers. researchgate.netresearchgate.net |

Stereochemical Implications in the Formation of Dimeric and Trimeric Proanthocyanidins Containing this compound Units

The specific stereochemistry of this compound is directly translated into the structure of the proanthocyanidins it forms. These oligomers, known as proteracacinidins, are composed of flavan-3,4-diol units like oritin and epioritin. researchgate.netcapes.gov.br The interflavanyl linkages can be of the C-C type, most commonly (4→6) or (4→8), or the less common ether-linked (C-O-C) type. researchgate.netmdpi.com

The principles of conformational control discussed previously dictate the stereochemistry of these linkages. When this compound acts as the electrophilic upper unit, the interflavanyl bond is typically formed with β-stereochemistry at its C4 position. This leads to the formation of compounds such as epioritin-(4β→6)-oritin-4α-ol. researchgate.netcapes.gov.br

A diverse array of dimeric and trimeric proanthocyanidins containing epioritin units has been isolated, particularly from the heartwoods of Acacia species. researchgate.netnih.govnih.gov These include linear trimers with exclusive C-C bonds, such as epioritin-(4β→6)-epioritin-(4β→6)-epioritin-4α-ol, and more complex structures featuring both C-C and C-O-C linkages, like epioritin-(4β→3)-epioritin-(4β→6)-epioritin-4β-ol. researchgate.netnih.gov The identification of these complex structures relies on extensive spectroscopic analysis and chemical degradation, which breaks the oligomers down into their constituent monomers, confirming the nature and stereochemistry of each unit and linkage. researchgate.net

Table 3: Examples of Dimeric and Trimeric Proanthocyanidins Containing this compound

| Compound Name | Type | Constituent Units & Linkage | Source Reference(s) |

| epioritin-(4β→3)-epioritin-4β-ol | Dimer (Ether-linked) | Epioritin, Epioritin-4β-ol; (4β→3) | researchgate.net |

| epioritin-(4β→5)-epioritin-4α-ol | Dimer (C-C linked) | Epioritin, Epioritin-4α-ol; (4β→5) | researchgate.netnih.gov |

| epioritin-(4β→6)-oritin-4α-ol | Dimer (C-C linked) | Epioritin, Oritin-4α-ol; (4β→6) | researchgate.netcapes.gov.br |

| epioritin-(4β→6)-epimesquitol-4α-ol | Dimer (C-C linked) | Epioritin, Epimesquitol-4α-ol; (4β→6) | researchgate.netcapes.gov.br |

| epioritin-(4β→6)-epioritin-(4α→4)-epioritin-4β-ol | Trimer (Mixed linkage) | Epioritin, Epioritin, Epioritin-4β-ol; (4β→6), (4α→4) | researchgate.net |

| epioritin-(4β→6)-epioritin-(4β→6)-epioritin-4α-ol | Trimer (C-C linked) | Epioritin, Epioritin, Epioritin-4α-ol; (4β→6), (4β→6) | researchgate.netnih.gov |

| epioritin-(4β→6)-oritin-(4α→6)-epioritin-4α-ol | Trimer (C-C linked) | Epioritin, Oritin, Epioritin-4α-ol; (4β→6), (4α→6) | researchgate.netnih.gov |

Chemical Synthesis and Derivatization Strategies for Epioritin 4beta Ol and Its Oligomeric Congeners

Synthetic Pathways to the Epioritin-4beta-ol Monomeric Unit

The synthesis of the this compound monomer is a foundational step for the construction of its more complex oligomers. A common strategy involves the stereoselective reduction of a corresponding dihydroflavonol precursor. This transformation typically utilizes reducing agents capable of delivering a hydride to the C-4 carbonyl group from the less hindered alpha-face, thereby establishing the desired 3,4-cis stereochemistry.

An alternative approach involves the transformation of a related flavan-3,4-diol. For instance, attempts to convert 4',7,8-tri-O-methylepioritin-4alpha-ol into a 4beta-bromo derivative using phosphorus tribromide unexpectedly led to the formation of a flavan-3-one, highlighting the reactivity and potential for rearrangement in these systems. researchgate.net The synthesis of flavan-3,4-diols themselves can be challenging due to their instability and propensity for oxidation. mdpi.com

Biomimetic Synthesis Approaches for this compound-Containing Proanthocyanidins (B150500)

Biomimetic synthesis aims to replicate the proposed biosynthetic pathways of proanthocyanidins in the laboratory. A central hypothesis in proanthocyanidin (B93508) biosynthesis involves the acid-catalyzed cleavage of a flavan-3,4-diol, like this compound, to generate a C-4 carbocation or a quinone methide intermediate. This electrophilic species is then trapped by a nucleophilic flavan-3-ol (B1228485) unit, such as catechin (B1668976) or epicatechin, to form the interflavanyl bond. mdpi.com

Direct condensation of flavanols or their derivatives serves as a key biomimetic strategy. mdpi.com For example, the self-condensation of this compound can be induced to form dimers. While these approaches provide insight into the potential mechanisms of proanthocyanidin formation, they often suffer from a lack of stereoselectivity and can result in complex mixtures of products. mdpi.com

Synthetic Strategies for Carbon-Carbon Interflavanyl Linkages (e.g., (4→6), (4→8) couplings) in this compound Oligomers

The construction of carbon-carbon linked proanthocyanidins, particularly those involving (4→6) and (4→8) linkages, is a significant challenge in flavonoid chemistry. These linkages are commonly found in naturally occurring proteracacinidins and promelacacinidins. capes.gov.br The general synthetic approach involves the generation of an electrophile at the C-4 position of an "upper" flavanoid unit and its subsequent reaction with the electron-rich A-ring of a "lower" flavanoid unit.

A direct biomimetic approach has been developed for the synthesis of researchgate.netresearchgate.net- and researchgate.netnih.gov-biflavanoids. capes.gov.br Under acidic conditions, the condensation of this compound with a suitable nucleophile like phloroglucinol (B13840) can lead to the formation of a C-C linked adduct. researchgate.net The regioselectivity of this reaction is influenced by the stereochemistry of the starting materials. For instance, the reaction of epioritin-4β-ol with phloroglucinol has been shown to exclusively yield the epioritin-(4β → 2')-phloroglucinol adduct, a selectivity directed by the α-axial 3-hydroxy group in the C-4 carbocation intermediate. researchgate.net

The table below summarizes some of the naturally occurring C-C linked proanthocyanidins containing this compound, which synthetic strategies aim to replicate.

| Compound Name | Linkage Type | Natural Source |

| Epioritin-(4beta→6)-oritin-4alpha-ol | C-C (4→6) | Acacia galpinii, Acacia caffra capes.gov.br |

| Epioritin-(4beta→6)-ent-oritin-4alpha-ol | C-C (4→6) | Acacia galpinii, Acacia caffra capes.gov.br |

| Ent-oritin-(4beta→6)-epioritin-4alpha-ol | C-C (4→6) | Acacia galpinii, Acacia caffra capes.gov.brresearchgate.net |

| Epioritin-(4beta→6)-epimesquitol-4alpha-ol | C-C (4→6) | Acacia galpinii, Acacia caffra capes.gov.brresearchgate.net |

| Epioritin-(4beta→6)-epimesquitol-4beta-ol | C-C (4→6) | Acacia galpinii, Acacia caffra capes.gov.brresearchgate.net |

| Oritin-(4alpha→5)-epioritin-4beta-ol | C-C (4→5) | Acacia galpinii nih.gov |

| Ent-epioritin-(4alpha→5)-epioritin-4beta-ol | C-C (4→5) | Acacia galpinii nih.gov |

| Epioritin-(4beta→5)-epioritin-4alpha-ol | C-C (4→5) | Acacia galpinii nih.gov |

Synthetic Routes for Ether-Linked Proanthocyanidins Involving this compound (e.g., (4β→3)-ether, (4β→4)-ether linkages)

The synthesis of ether-linked proanthocyanidins, also known as A-type proanthocyanidins, presents a distinct set of challenges, primarily due to the acid-lability of the benzylic ether linkage. researchgate.net These linkages often involve the C-4 position of one flavanoid unit and a hydroxyl group on another.

A key strategy for the formation of these ether bonds involves the activation of a hydroxyl group. Silver tetrafluoroborate (B81430) (AgBF4) has been employed to activate the C-4 hydroxyl group of this compound, inducing self-condensation to form epioritin-(4β→3)-epioritin-4β-ol, albeit in low yield. researchgate.net This reaction is typically carried out in a dry, non-protic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. researchgate.net

Another notable example is the synthesis of epimesquitol-(4β→4)-epioritin-4β-ol, which represents a biflavonoid containing both leucomelacacinidin and leucoteracacinidin units. nih.govresearchgate.net The synthesis of these ether-linked dimers confirms their structures as determined by spectroscopic methods. nih.gov The table below details some synthesized and naturally occurring ether-linked proanthocyanidins involving this compound.

| Compound Name | Linkage Type | Synthesis Note | Natural Source |

| Epioritin-(4β→3)-epioritin-4β-ol | Ether (4→3) | Synthesized via AgBF4 activation of epioritin-4β-ol. researchgate.net | Acacia caffra nih.govresearchgate.net |

| Epimesquitol-(4β→4)-epioritin-4β-ol | Ether (4→4) | Structure confirmed by synthesis. nih.gov | Acacia caffra nih.govresearchgate.net |

| Epioritin-(4β→3)-epioritin-4α-ol | Ether (4→3) | - | Acacia galpinii researchgate.net |

Exploration of Synthetic Derivatives and Analogs of this compound for Structural Modification Studies

The synthesis of derivatives and analogs of this compound is crucial for probing structure-activity relationships and developing compounds with potentially enhanced or novel biological properties. These modifications can be made to various parts of the flavonoid scaffold.

One approach involves the modification of the hydroxyl groups through reactions such as methylation or acetylation. For example, the synthesis of 4',7,8-tri-O-methylepioritin-4alpha-ol has been reported. researchgate.net These modifications can alter the solubility, stability, and biological activity of the parent compound.

Another strategy focuses on creating derivatives with modified interflavanyl linkages or introducing different substituent patterns on the aromatic rings. The regioselective introduction of substituents at specific positions, such as C-8 of a catechin unit, allows for the synthesis of modified proanthocyanidins. researchgate.net The creation of novel ether-linked procyanidin-like derivatives has been achieved through TiCl4-catalyzed condensation of protected catechin units. researchgate.net These synthetic analogs provide valuable tools for understanding the structural requirements for the biological activities of proanthocyanidins.

Biosynthetic Pathways and Regulation Pertaining to Epioritin 4beta Ol

Position of Epioritin-4beta-ol as a Leucoanthocyanidin Intermediate in Flavonoid Biosynthesis

This compound is classified as a leucoanthocyanidin, also known as a flavan-3,4-diol. Leucoanthocyanidins are pivotal intermediates in the flavonoid biosynthetic pathway. ebi.ac.ukencyclopedia.pub This pathway commences with the amino acid phenylalanine, which is converted through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. This molecule then enters the flavonoid-specific branch, leading to the formation of chalcones, which are subsequently isomerized to flavanones.

Flavanones are central precursors that can be hydroxylated by flavanone (B1672756) 3-hydroxylase (F3H) to form dihydroflavonols. nih.govdntb.gov.ua These dihydroflavonols, such as dihydroquercetin (taxifolin) and dihydrofisetin (fustin), represent a critical branch point in the pathway. mdpi.comcortecnet.com It is at this juncture that the synthesis of this compound occurs. Dihydroflavonols can be directed towards the production of flavonols by flavonol synthase (FLS) or, alternatively, be reduced to form leucoanthocyanidins. nih.govmdpi.com

This compound, as a leucoanthocyanidin, is thus a direct product of the reduction of a corresponding dihydroflavonol. ebi.ac.ukdntb.gov.ua Following its formation, this compound serves as a precursor for the biosynthesis of condensed tannins, also known as proanthocyanidins (B150500). nih.govresearchgate.net It can act as a monomeric unit that undergoes polymerization to form dimeric and trimeric proanthocyanidins, such as those found in the heartwood of various Acacia species. rsc.orgresearchgate.netbiorxiv.org The pathway can further branch after the formation of leucoanthocyanidins, leading to either flavan-3-ols like catechin (B1668976) through the action of leucoanthocyanidin reductase (LAR), or to anthocyanidins via anthocyanidin synthase (ANS), which can then be converted to other flavan-3-ols like epicatechin by anthocyanidin reductase (ANR). nih.govbiorxiv.orgnih.govuclouvain.be

Enzymatic Transformations Governing the Formation of this compound from Precursor Molecules

The key enzymatic step in the formation of this compound is the reduction of its precursor dihydroflavonol at the C4-position. This reaction is catalyzed by the enzyme dihydroflavonol 4-reductase (DFR) . ebi.ac.ukdntb.gov.uacortecnet.com DFR is an NADPH-dependent oxidoreductase that converts dihydroflavonols into their corresponding flavan-3,4-diols (leucoanthocyanidins). mdpi.comcortecnet.com

The specific precursor to this compound is likely a dihydroflavonol with a corresponding hydroxylation pattern on its A and B rings. Given that this compound is a proteracacinidin, its precursor would be a dihydroxy-B-ring dihydroflavonol. The stereochemistry of the resulting leucoanthocyanidin is determined by the specific DFR enzyme.

The substrate specificity of DFR is a critical determinant of the type of leucoanthocyanidin produced and, consequently, the downstream flavonoid products. mdpi.comcortecnet.com Different plant species and even different DFR isozymes within the same plant can exhibit distinct preferences for dihydroflavonol substrates (e.g., dihydrokaempferol, dihydroquercetin, dihydromyricetin). dntb.gov.uarsc.org For instance, studies in Medicago truncatula have shown that different DFR proteins have varying affinities for different dihydroflavonols. dntb.gov.ua This specificity is often determined by key amino acid residues within the enzyme's active site. cortecnet.comnih.gov It is the specific DFR present in plants like Acacia caffra and Acacia galpinii that would be responsible for the production of the specific flavan-3,4-diols like this compound. rsc.orgmdpi.com

The enzymatic steps leading to the dihydroflavonol precursor of this compound are also crucial and are catalyzed by a series of enzymes in the flavonoid pathway, as outlined in the table below.

| Enzyme | Abbreviation | Function in the Pathway |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA |

| Chalcone (B49325) synthase | CHS | Condenses p-coumaroyl-CoA with three malonyl-CoA molecules to form a chalcone |

| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of the chalcone to a flavanone |

| Flavanone 3-hydroxylase | F3H | Hydroxylates the flavanone at the 3-position to yield a dihydroflavonol |

| Dihydroflavonol 4-reductase | DFR | Reduces the dihydroflavonol to a leucoanthocyanidin (e.g., this compound) |

Genetic and Environmental Factors Modulating the Biosynthesis and Accumulation of this compound in Plants

The biosynthesis of flavonoids, including this compound, is a highly regulated process influenced by both internal genetic factors and external environmental cues. The accumulation of this compound is ultimately controlled by the expression of the structural genes encoding the biosynthetic enzymes, such as DFR. frontiersin.org

Genetic Regulation: The expression of flavonoid biosynthesis genes is primarily controlled at the transcriptional level by complexes of transcription factors. nih.gov The most well-characterized of these are the MBW complexes, which consist of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. These complexes bind to the promoters of structural genes like DFR and activate their transcription. nih.gov In Acacia melanoxylon, a number of transcription factors, including MYBs, bHLHs, and others, have been identified as being differentially expressed in correlation with flavonoid accumulation, suggesting their role in regulating the pathway. frontiersin.org The specific combination of these regulatory proteins determines the spatial and temporal expression of the pathway, leading to the accumulation of specific flavonoids in different tissues and at different developmental stages.

Environmental Factors: A variety of environmental stimuli are known to modulate the flavonoid pathway, often as a means of plant defense or adaptation. These factors can significantly impact the accumulation of leucoanthocyanidins and their derivatives.

Light: Light, particularly UV radiation, is a potent inducer of flavonoid biosynthesis. dntb.gov.uanih.gov UV-A and UV-B light can upregulate the expression of key biosynthetic genes, including CHS, F3H, and DFR, leading to increased production of flavonoids that act as UV protectants. nchu.edu.tw This response is mediated by photoreceptors and downstream signaling components, including the HY5 transcription factor. nih.gov

Temperature: Both high and low temperatures can affect flavonoid accumulation. Low temperatures have been shown to induce the expression of anthocyanin biosynthetic genes in some species. nchu.edu.tw

Nutrient Availability: Nutrient stress, such as phosphate (B84403) limitation, can also lead to an increase in flavonoid and anthocyanin levels. nchu.edu.tw

Biotic Stress: Pathogen attack and herbivory can trigger the production of flavonoids as part of the plant's defense response. nchu.edu.twnih.gov Wounding has been shown to induce the expression of flavonoid genes like FLS in Acacia confusa. nih.gov

Metabolic Flux and Regulation within the Proanthocyanidin (B93508) Biogenesis Pathway

The biosynthesis of this compound is situated at a critical metabolic node, and its production is governed by the partitioning of common precursors among competing branch pathways. This distribution of metabolic intermediates is known as metabolic flux. mdpi.comnchu.edu.twresearchgate.net

A major point of flux control is the competition for dihydroflavonol substrates between Dihydroflavonol 4-reductase (DFR) and Flavonol synthase (FLS). nih.govmdpi.com

DFR channels dihydroflavonols towards the synthesis of leucoanthocyanidins (like this compound), which are the precursors for proanthocyanidins and anthocyanins. mdpi.com

FLS converts the same dihydroflavonols into flavonols, a different class of flavonoids. nih.govnih.gov

The relative expression levels and catalytic efficiencies of DFR and FLS are key in determining whether the metabolic flux is directed towards proanthocyanidin or flavonol biosynthesis. mdpi.com Studies in various plants have shown that the overexpression or silencing of one of these enzymes can significantly alter the accumulation of products from the competing branch. mdpi.com

A second critical point of regulation occurs after the formation of leucoanthocyanidins. Here, two enzymes compete for this substrate:

Leucoanthocyanidin reductase (LAR) reduces leucoanthocyanidins to 2,3-trans-flavan-3-ols (e.g., catechin). nih.govnih.govresearchgate.net

Anthocyanidin synthase (ANS) / Leucoanthocyanidin dioxygenase (LDOX) oxidizes leucoanthocyanidins to form colored anthocyanidins. nih.govnih.gov

The anthocyanidins can then be further converted to 2,3-cis-flavan-3-ols (e.g., epicatechin) by anthocyanidin reductase (ANR). nih.govresearchgate.net Therefore, the balance of LAR, ANS, and ANR activities determines the specific types of flavan-3-ol (B1228485) monomers that are produced and subsequently incorporated into proanthocyanidin polymers. The expression of the genes encoding these enzymes is tightly regulated, often in a tissue-specific and developmentally controlled manner, to fine-tune the composition of the final proanthocyanidin products. nih.govresearchgate.net This intricate regulation of metabolic flux ensures that compounds like this compound are synthesized in the required amounts for their physiological roles.

Structure Activity Relationship Sar Studies of Epioritin 4beta Ol and Its Oligomers

Correlations between Specific Structural Features of Epioritin-4beta-ol and its Oligomers and Biological Activities

The biological activities of proanthocyanidins (B150500), the class of compounds to which this compound oligomers belong, are diverse and include antioxidant, anti-inflammatory, antimicrobial, and anticarcinogenic effects. iomcworld.comnih.govmdpi.com The specific structural characteristics of the monomeric units, such as this compound, are fundamental to these properties. This compound is a flavan-3,4-diol characterized by a 7,8,4'-trihydroxy substitution pattern. nih.gov This hydroxylation pattern is a key determinant of activity.

Research on various flavonoids has established several key SAR principles that are applicable to this compound derivatives:

Hydroxyl Group Configuration: The number and position of hydroxyl (-OH) groups on the aromatic A- and B-rings are paramount for antioxidant activity. The 7,8-dihydroxy arrangement on the A-ring and the 4'-hydroxy group on the B-ring of the epioritin unit contribute significantly to free radical scavenging capabilities. up.ac.za

B-Ring Substitution: The hydroxylation pattern of the B-ring is considered a critical factor for multiple biological activities. mdpi.com While epioritin itself has a single 4'-OH group, its combination in oligomers with other units like gallocatechin (which has a 3',4',5'-trihydroxy B-ring) can create potent bioactive molecules.

Galloylation: The esterification of a hydroxyl group, typically at the C3 position of the heterocyclic C-ring, with gallic acid (galloylation) has been shown to enhance the biological activities of proanthocyanidins, including their antimicrobial and cancer cell proliferation inhibitory effects. mdpi.com

C-Ring Features: The C-ring of the flavan-3,4-diol structure, containing the 3-OH and 4-OH groups, is the site of polymerization, forming the interflavanoid bonds that create the oligomeric structures. The stereochemistry at these positions influences the three-dimensional shape of the resulting oligomers.

Proteracacinidins and promelacacinidins, which are oligomers derived from 7,8-dihydroxylated flavan-3-ols like epioritin, are known to possess a spectrum of biological activities. iomcworld.comup.ac.za For example, extracts from Acacia species, which are rich sources of these compounds, have demonstrated strong enzyme inhibitory activity against α-amylase and lipase, as well as notable anti-tumor properties. researchgate.netresearchgate.net

| Structural Feature | Associated Biological Activity | Reference |

|---|---|---|

| 7,8-Dihydroxy A-ring | Antioxidant, Free-radical scavenging | up.ac.za |

| 4'-Hydroxy B-ring | Contributes to overall antioxidant capacity | mdpi.com |

| C3-Galloylation | Enhanced antimicrobial and anti-proliferative activity | mdpi.com |

| Flavan-3,4-diol Core | Enables polymerization into bioactive oligomers | d-nb.info |

Influence of Interflavanyl Bond Type (e.g., C-C, C-O-C) and Regiochemistry on the Activity of this compound-Derived Compounds

The linkage between flavan-3-ol (B1228485) units in oligomers significantly impacts their three-dimensional structure and, consequently, their biological activity. These bonds can be single carbon-carbon linkages (B-type) or a more rigid double linkage involving a C-C bond and a C-O-C ether bond (A-type). mdpi.comnih.gov

B-Type Linkages: These are the most common type of interflavanoid bond, typically occurring between the C4 of the "upper" unit and either the C8 or C6 of the "lower" unit (e.g., C4→C8 or C4→C6). This creates a relatively flexible bond. The regiochemistry is important; studies on procyanidins have shown that C4→C8 and C4→C6 linked isomers can have different biological profiles. mdpi.com Oligomers of epioritin have been identified with C-C linkages, such as epioritin-(4β→6)-oritin-(4α→6)-epioritin-4α-ol. researchgate.net

A-Type Linkages: The A-type linkage (e.g., C4→C8 and C2→O→C7) creates a more constrained and rigid structure compared to the B-type. This structural rigidity can lead to highly specific biological activities. For instance, proanthocyanidins containing at least one A-type bond have been shown to be particularly effective at inhibiting the adhesion of P-type E. coli to cell surfaces, a key mechanism in preventing urinary tract infections. google.comgoogle.com

Ether Linkages: Oligomers can also be formed through single ether (C-O-C) linkages. For example, two ether-linked proanthocyanidins, epioritin-(4β→3)-epioritin-4beta-ol and epimesquitol-(4β→4)-epioritin-4beta-ol, have been isolated from the heartwood of Acacia caffra. researchgate.net These C-O-C bonds are susceptible to reductive cleavage, which can be a factor in their metabolism and activity.

| Bond Type | Linkage Example | Structural Characteristic | Reported Biological Relevance | Reference |

|---|---|---|---|---|

| B-Type (C-C) | 4β→8 or 4β→6 | Relatively flexible single bond | General proanthocyanidin (B93508) activities (antioxidant, etc.) | nih.govmdpi.com |

| A-Type (C-C, C-O-C) | 4β→8, 2β→O→7 | Rigid double linkage | Specific inhibition of P-type E. coli adhesion | google.comgoogle.com |

| Ether (C-O-C) | 4β→3 | Susceptible to reductive cleavage | Contributes to structural diversity of natural proanthocyanidins | researchgate.net |

Impact of the Degree of Oligomerization (e.g., monomers, dimers, trimers) on the Observed Biological Effects

The degree of polymerization (DP)—the number of monomeric units in an oligomer—is a critical factor influencing the biological effects of proanthocyanidins. sci-hub.se The relationship between DP and activity is often complex and activity-dependent, meaning there is no single optimal chain length for all biological effects.

Antioxidant Activity: Studies on procyanidins from Acacia confusa bark showed a complex relationship between DP and antioxidant activity. The antioxidant capacity increased with DP up to a certain point, with a fraction having a mean DP of around 9-11 showing the highest activity, which then declined in fractions with even higher DP (e.g., 17). nih.gov This suggests an optimal size for effective interaction with free radicals.

Enzyme Inhibition: A significant correlation has been found between a higher degree of polymerization and stronger inhibition of carbolytic enzymes like α-amylase and α-glucosidase, which is relevant for antidiabetic activity. researchgate.netsemanticscholar.org Similarly, polymeric procyanidins have been reported to have higher antiviral effects than their monomeric counterparts. mdpi.com

Interaction with Proteins: The ability of proanthocyanidins to interact with and cross-link proteins, such as collagen, is also highly dependent on the DP. In one study, proanthocyanidin trimers and tetramers (DP3 and DP4) showed the greatest effect on improving the mechanical properties of dentin collagen, proving more effective than dimers (DP2) and hexamers (DP6). nih.gov

The transition from monomer to oligomer (dimer, trimer, etc.) creates larger molecules with multiple binding sites, which can enhance affinity for proteins and other biological targets. However, as the DP continues to increase, factors such as reduced solubility and decreased bioavailability can lead to a reduction in certain biological effects. nih.gov

| Degree of Polymerization (DP) | Observed Effect | Example Activity | Reference |

|---|---|---|---|

| Monomers (DP1) | Generally lower activity than oligomers | Antiviral, Protein-binding | nih.govmdpi.com |

| Dimers (DP2) | Increased activity over monomers | Dentin collagen modification | nih.gov |

| Trimers & Tetramers (DP3-4) | Often shows peak activity for specific interactions | Dentin collagen modification | nih.gov |

| Oligomers/Polymers (DP > 4) | Can show highest activity for certain effects, but may decrease with excessive size | Enzyme inhibition, Antioxidant activity (non-linear) | nih.govsemanticscholar.org |

Computational Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

While specific Quantitative Structure-Activity Relationship (QSAR) studies on this compound derivatives are not extensively documented in the literature, the principles of QSAR are highly applicable to this class of compounds. QSAR modeling is a computational technique used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

A typical QSAR study involves the following steps:

Data Set Generation: A series of this compound derivatives with known structural variations would be synthesized or isolated. These variations could include different substitution patterns on the A- and B-rings, different stereochemistries, different interflavanoid linkages (C-C vs. C-O-C), and varying degrees of polymerization.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, including steric properties (e.g., molecular volume), electronic properties (e.g., partial charges, dipole moment), and topological properties (e.g., connectivity indices). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with the measured biological activity (dependent variable). nih.gov For example, a model for T-type calcium channel blockers was successfully developed using a comparative molecular similarity indices analysis (CoMSIA). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Advanced Analytical Methodologies for Characterizing Epioritin 4beta Ol and Its Metabolites

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental for the isolation and analysis of Epioritin-4beta-ol and its metabolites from complex matrices. Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are pivotal in this regard.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC is the predominant technique for the analysis of proanthocyanidins (B150500) due to its high resolution and efficiency in separating complex mixtures. savvysciencepublisher.com When coupled with mass spectrometry (MS), it provides a powerful tool for both the quantification and structural elucidation of compounds like this compound.

Separation: Reversed-phase HPLC (RP-HPLC) is commonly employed, often with C18 or C30 columns, to separate proanthocyanidins based on their polarity. ingentaconnect.combibliotekanauki.pl Normal-phase HPLC, on the other hand, can separate oligomeric proanthocyanidins based on their degree of polymerization. nih.govacs.org For instance, a normal-phase HPLC method was successfully used to find that oligomeric proanthocyanidins constituted about 77% of the ethanol (B145695) extracts of Acacia mearnsii bark. nih.gov

Identification and Quantification: HPLC coupled with a Diode Array Detector (DAD) allows for the initial identification and quantification of flavonoids based on their UV-Vis spectra. phcog.com However, for more definitive identification and sensitive quantification, coupling with mass spectrometry is essential. HPLC-ESI-TOF/MS (Electrospray Ionization Time-of-Flight Mass Spectrometry) has been utilized to identify proanthocyanidins from Acacia mearnsii bark with a degree of polymerization ranging from 1 to 11. nih.govmdpi.com Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers even faster and more sensitive analysis, enabling the quantification of total proanthocyanidin (B93508) content and the estimation of the mean degree of polymerization in a short analysis time. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of flavonoids, offering high resolution and sensitivity. researchgate.net However, a significant limitation for compounds like this compound is their low volatility. tandfonline.com

Derivatization: To overcome the issue of low volatility, a derivatization step is necessary to convert the flavonoids into more volatile compounds suitable for GC analysis. researchgate.net This extra step can make the analysis more time-consuming.

Applications: GC-MS has been successfully used to identify and quantify various phytoconstituents, including flavonoids, in plant extracts. researchgate.net For example, a GC-MS analysis of safflower tissues revealed the presence of several flavonoids, including naringenin, myricetin, and kaempferol. nih.gov

Thin-Layer Chromatography (TLC):

TLC is a valuable technique for the qualitative analysis and initial separation of proanthocyanidins. acs.org It is often used to monitor the separation of proanthocyanidins according to their degree of polymerization. nih.gov

Methodology: Commercial silica (B1680970) gel plates are commonly used, and the separation is achieved using a suitable mobile phase, such as a mixture of toluene, acetone, and acetic acid. acs.org Visualization of the separated compounds can be achieved using specific reagents like vanillin-hydrochloric acid, which gives a colored reaction with catechins and proanthocyanidins. pan.olsztyn.plresearchgate.net

Coupling with MS: High-performance thin-layer chromatography (HPTLC) can be coupled with mass spectrometry (HPTLC-MS) for the identification of separated compounds directly from the TLC plate. nih.gov

| Technique | Primary Application for this compound | Key Research Findings/Considerations |

|---|---|---|

| HPLC-MS | Separation, identification, and quantification | RP-HPLC with C18/C30 columns for polarity-based separation. ingentaconnect.combibliotekanauki.pl NP-HPLC for separation by degree of polymerization. nih.govacs.org HPLC-ESI-TOF/MS identifies proanthocyanidins with DP 1-11 in Acacia. nih.govmdpi.com |

| GC-MS | Identification and quantification of volatile derivatives | Requires a derivatization step to increase volatility. researchgate.nettandfonline.com Used for identifying various flavonoids in plant extracts. researchgate.netnih.gov |

| TLC | Qualitative analysis and separation by degree of polymerization | Silica gel plates are commonly used. acs.org Visualization with vanillin-HCl reagent. pan.olsztyn.plresearchgate.net Can be coupled with MS for identification. nih.gov |

Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural elucidation and assessment of the purity of isolated compounds like this compound. High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analysis.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. libretexts.org It is crucial for establishing the connectivity of atoms and the stereochemistry of complex molecules like proanthocyanidins. researchgate.net

Structural Elucidation: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to assign the chemical shifts of protons and carbons and to determine the connectivity between them. The absolute configurations of proanthocyanidins, including ether-linked structures, have been established using spectroscopic methods, primarily NMR. bibliotekanauki.plresearchgate.netnih.gov For instance, the structures and absolute configurations of epioritin-(4beta-->3)-epioritin-4beta-ol and epimesquitol-(4beta-->4)-epioritin-4beta-ol were determined using spectroscopic methods. bibliotekanauki.plresearchgate.netnih.gov

Conformational Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study the spatial proximity of atoms, providing insights into the conformation of the molecule in solution. mdpi.comnih.gov

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural characterization.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. mdpi.com This is particularly useful for distinguishing between isomers.

Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of a selected ion to obtain structural information. This technique is instrumental in identifying the monomeric units and the linkage types in proanthocyanidin oligomers. acs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is particularly well-suited for the analysis of large, non-volatile molecules like polymeric proanthocyanidins. It can be used to determine the degree of polymerization of proanthocyanidins from sources like Acacia mearnsii bark, showing a range from 1 to 11. nih.gov MALDI-TOF MS analysis of fractions from Acacia confusa stem bark revealed the presence of procyanidin (B600670) oligomers and polymers with varying degrees of polymerization. nih.gov

| Technique | Primary Application for this compound | Key Research Findings/Considerations |

|---|---|---|

| High-Resolution NMR | Structural confirmation and stereochemistry determination | 1D and 2D NMR are used to establish atomic connectivity. researchgate.net NOESY provides conformational insights. mdpi.comnih.gov Used to elucidate the structure of related ether-linked proanthocyanidins. bibliotekanauki.plresearchgate.netnih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and structural fragmentation analysis | HRMS for accurate mass and elemental composition. mdpi.com MS/MS for identifying monomer units and linkages. acs.org MALDI-TOF MS for analyzing large polymers and determining the degree of polymerization. nih.govnih.gov |

Validation of Analytical Procedures for this compound

Accuracy: Accuracy is the closeness of the measured value to the true value. For flavonoids, recovery studies are performed by spiking a known amount of the standard into the sample matrix. Recoveries for flavonoids in broccoli were reported to be within 98.07-102.15% for quercetin (B1663063) and 97.92-101.83% for kaempferol. bibliotekanauki.pl For proanthocyanidin A2, the recovery of the HPLC method was between 96-98%. savvysciencepublisher.comresearchgate.net

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For the analysis of flavonoids, intra-day and inter-day precision are evaluated. RSD values of less than 5% are generally considered acceptable. mdpi.com

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the instrument response against the concentration of the standard. A correlation coefficient (r²) greater than 0.99 is typically required to demonstrate good linearity. savvysciencepublisher.combibliotekanauki.pl

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In HPLC, this is often demonstrated by the resolution of the analyte peak from other peaks in the chromatogram. bibliotekanauki.pl

Detection and Quantification Limits (LOD and LOQ): The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. For proanthocyanidin A2, the LOD and LOQ were found to be 1.25 and 2.50 µg/mL, respectively. savvysciencepublisher.comresearchgate.net

| Validation Parameter | Description | Typical Acceptance Criteria/Findings for Flavonoids |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. | Recovery rates of 96-102%. savvysciencepublisher.combibliotekanauki.plresearchgate.net |

| Precision | Agreement among repeated measurements. | Relative Standard Deviation (RSD) < 5%. mdpi.com |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) > 0.99. savvysciencepublisher.combibliotekanauki.pl |

| Specificity | Ability to measure the analyte without interference. | Good resolution of peaks in chromatograms. bibliotekanauki.pl |

| LOD/LOQ | Lowest detectable/quantifiable concentration. | LOD: 1.25 µg/mL, LOQ: 2.50 µg/mL for Proanthocyanidin A2. savvysciencepublisher.comresearchgate.net |

Application of Advanced Analytical Techniques for Trace Analysis and Complex Mixture Characterization

The analysis of this compound and its metabolites often involves dealing with very low concentrations in complex biological or environmental samples. Advanced analytical techniques are crucial for such trace analysis and for characterizing these compounds within intricate mixtures.

Trace Analysis: The high sensitivity of modern analytical instruments, particularly those involving mass spectrometry, allows for the detection and quantification of trace amounts of flavonoids. Techniques like UPLC-MS/MS are well-suited for trace analysis due to their low detection limits. acs.org The development of methods with low limits of detection and quantification is essential for pharmacokinetic studies and for monitoring residual levels in various matrices.

Complex Mixture Characterization: The combination of high-resolution separation techniques like UPLC with high-resolution mass spectrometry (HRMS) is a powerful strategy for characterizing complex mixtures containing numerous structurally related compounds. This approach allows for the tentative identification of a wide range of proanthocyanidins in a single analytical run. mdpi.comresearchgate.net The use of a theoretical database of proanthocyanidin structures can further aid in the rapid identification of compounds in complex wine samples. mdpi.com Furthermore, techniques like centrifugal partition chromatography (CPC) can be employed for the selective enrichment of specific oligomeric proanthocyanidins from complex plant extracts, facilitating their further characterization. nih.gov

Mechanistic Investigations of Biological Activities of Epioritin 4beta Ol and Its Oligomers Non Clinical Focus

Antioxidant Mechanisms of Action: Elucidation of Radical Scavenging Pathways and Redox Modulation

The antioxidant activity of flavonoids like Epioritin-4beta-ol is a cornerstone of their biological effects, primarily attributed to their chemical structure. These compounds act as potent antioxidants through several mechanisms, including the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and the modulation of cellular redox signaling pathways. nih.gov The presence of hydroxyl (-OH) groups on the aromatic rings of the flavonoid nucleus is critical to this function. mdpi.com These groups can donate a hydrogen atom to a free radical, neutralizing it and forming a more stable flavonoid radical in the process. ijbs.comsemanticscholar.org

The antioxidant capacity is influenced by the number and position of these hydroxyl groups. mdpi.com For instance, an ortho-positioning of hydroxyls confers high stability to the resulting radical. mdpi.com Beyond direct scavenging, these polyphenolic compounds can modulate the body's redox homeostasis, influencing signaling pathways that protect against oxidative stress. nih.gov This dual action—neutralizing harmful radicals and regulating cellular antioxidant defenses—underpins their potential bioactivity. nih.govmdpi.com While direct studies on this compound are limited, research on structurally similar flavonoids provides insight into its probable mechanisms. Studies on related compounds demonstrate significant free radical scavenging activity against radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). bioline.org.br

Table 1: In Vitro DPPH Radical Scavenging Activity of Related Flavonoids This table presents data on compounds structurally related to this compound to illustrate the typical antioxidant potential of this class of flavonoids.

| Compound/Extract | Test Concentration | % Scavenging Activity | Source |

|---|---|---|---|

| 4'-O-methyl-epigallocatechin | 20-50 µg/ml | Greater than crude extracts | bioline.org.br |

| Ethanolic Root Extract (Cassine transvaalensis) | > 100 µg/ml | ~80% | bioline.org.br |

| Aqueous Root Extract (Cassine transvaalensis) | 200 µg/ml | ~80% | bioline.org.br |

| L-Ascorbic Acid (Control) | > 100 µg/ml | ~80% | bioline.org.br |

| Quercetin (B1663063) (Control) | > 100 µg/ml | ~80% | bioline.org.br |

Antibacterial Action Mechanisms: Investigations into Cellular and Molecular Targets

Oligomeric flavonoids, or condensed tannins, exhibit a broad range of antibacterial activities through multifaceted mechanisms that target various cellular and molecular processes in bacteria. mdpi.comcsic.es

Cell Wall/Membrane Disruption : A primary mechanism involves the disruption of the bacterial cell's physical integrity. Flavonoids can interact with the bacterial cell wall, such as the peptidoglycan layer in Gram-positive bacteria, or cause damage through oxidative stress. mdpi.commdpi.com Their lipophilic nature allows them to penetrate the lipid bilayer of the cell membrane, altering its fluidity and permeability, which leads to the leakage of essential intracellular components like potassium ions. mdpi.comcsic.es Some tannins can bind to the lipopolysaccharides of Gram-negative bacteria, destabilizing the outer membrane. mdpi.com

Inhibition of Virulence Factors : These compounds can attenuate bacterial pathogenicity by interfering with virulence factors. A key target is quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors like biofilm formation and toxin production. csic.esjmb.or.kr By disrupting QS signaling, these compounds can render bacteria less virulent without necessarily killing them, which may reduce the selective pressure for developing resistance. jmb.or.kr Proanthocyanidins (B150500) have been shown to inhibit the expression of virulence genes, thereby reducing biofilm formation and the production of extracellular enzymes. mdpi.comjmb.or.kr

Intracellular Enzyme Inhibition : Flavonoids can also exert their antibacterial effect by targeting essential intracellular enzymes. They have been shown to inhibit enzymes involved in nucleic acid synthesis, such as DNA gyrase and topoisomerase, effectively halting DNA replication. csic.es Furthermore, they can paralyze bacterial energy metabolism by inhibiting enzymes within the respiratory chain and the ATP synthase complex. csic.es

Enzyme Modulatory Activities: In Vitro Studies on Enzyme Inhibition (e.g., α-amylase, α-glucosidase)

A significant area of investigation for flavonoids and their oligomers is their ability to modulate the activity of key metabolic enzymes, particularly those involved in carbohydrate digestion. The inhibition of α-amylase and α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia, as it slows the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govmdpi.com

Numerous in vitro studies have demonstrated that plant extracts rich in phenolic compounds, including flavonoids and condensed tannins, can effectively inhibit these enzymes. nih.govmdpi.comresearchgate.net The inhibitory action is often concentration-dependent. For example, a study on constituents from Pterocarpus erinaceus found that several flavonoid compounds, including a trimeric derivative of epicatechin, showed good to moderate inhibition of both α-amylase and α-glucosidase. nih.gov The mechanism is believed to involve the binding of these polyphenolic compounds to the active sites of the enzymes, altering their catalytic efficiency. mdpi.com

Table 2: In Vitro Inhibitory Activity (IC₅₀) of Flavonoid-Rich Extracts and Compounds Against α-Amylase and α-Glucosidase This table compiles findings from various studies to illustrate the enzyme inhibitory potential of flavonoids and related compounds. IC₅₀ is the concentration required to inhibit 50% of the enzyme's activity.

| Source Material/Compound | Target Enzyme | IC₅₀ Value (µg/mL) | Reference Compound (IC₅₀) | Source |

|---|---|---|---|---|

| P. erinaceus Root Extract | α-Amylase | 40.5 ± 0.8 | Acarbose (26.4 ± 0.3) | nih.gov |

| P. erinaceus Root Extract | α-Glucosidase | 31.2 ± 0.1 | Acarbose (22.0 ± 0.5) | nih.gov |

| Compound 7 (from P. erinaceus) | α-Amylase | 48.1 ± 0.9 | Acarbose (26.4 ± 0.3) | nih.gov |

| 2,3-Epoxyprocyanidin C1 (from P. erinaceus) | α-Glucosidase | 41.6 ± 1.0 | Acarbose (22.0 ± 0.5) | nih.gov |

| H. tuna Methanol Extract | α-Glucosidase | 50 ± 10 | Acarbose (270 ± 130) | mdpi.com |

| H. tuna Ethyl Acetate Fraction | α-Glucosidase | 10 ± 0 | Acarbose (270 ± 130) | mdpi.com |

Interactions with Biomolecular Targets: Studies on Protein Precipitation Capacity and Other Macromolecular Associations

A defining characteristic of condensed tannins (oligomeric flavonoids) is their ability to interact with and precipitate macromolecules, particularly proteins. frontiersin.org This interaction is central to many of their biological effects and historical uses, such as in the tanning of leather. The binding affinity is non-specific and occurs primarily through hydrogen bonding between the hydroxyl groups of the tannin and the carbonyl groups of the protein's peptide backbone, as well as hydrophobic interactions. frontiersin.org

The efficiency of protein precipitation depends on several factors, including the size (mean degree of polymerization, mDP), structure, and concentration of the tannin, as well as the size and type of the protein. frontiersin.org Studies on condensed tannins from purple prairie clover (Dalea purpurea) have shown that these compounds can effectively precipitate proteins like Bovine Serum Albumin (BSA) and Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). frontiersin.org Interestingly, research suggests that there may be a saturation point, where an mDP above a certain value (e.g., eight) does not further increase the affinity for proteins. frontiersin.org This capacity for macromolecular interaction is also fundamental to how these compounds engage with biological systems, including their effects on enzymes and cellular receptors. biorxiv.orgfrontiersin.org

Table 3: Protein Precipitation Capacity of Condensed Tannins (CT) from Dalea purpurea This table shows the amount of CT required to completely precipitate two different proteins, illustrating the potent macromolecular interaction capacity.

| Target Protein | CT Amount for Complete Precipitation (µg) | Source |

|---|---|---|

| Bovine Serum Albumin (BSA) | ≥ 1,000 | frontiersin.org |

| Rubisco | ≥ 750 | frontiersin.org |

Cellular Studies of Biological Effects in Non-Human Models (e.g., in vitro cell line investigations, microbial models)

To understand the cellular and molecular mechanisms of compounds like this compound and its oligomers, researchers utilize a variety of non-human in vitro models. These systems allow for controlled investigations into specific biological effects without the complexities of a whole organism.

Microbial Models : For studying antibacterial mechanisms, specific bacterial strains are used. For example, the fish pathogen Yersinia ruckeri has been used as a model to demonstrate how flavonoid-rich extracts can cause cell wall and membrane damage and decrease the expression of virulence factors. nih.gov Similarly, Pseudomonas aeruginosa serves as a model to explore the inhibition of quorum sensing and biofilm formation. jmb.or.kr These microbial models are crucial for elucidating the direct effects of compounds on bacterial physiology and pathogenicity.

In Vitro Cell Line Investigations : To explore effects relevant to mammalian biology, various non-human cell lines are employed. Non-human primate embryonic stem cells (ESCs), such as those from the common marmoset (Callithrix jacchus) and cynomolgus monkey, provide valuable models for developmental biology and toxicology studies. nih.govnih.govplos.org Specialized progenitor cell lines, like human iPSC-derived oligodendrocyte-like cells, are used to study processes such as myelination and are valuable for investigating potential therapeutic applications in neurodegenerative diseases. frontiersin.orgbit.bio These cell culture systems allow researchers to observe specific cellular responses, such as differentiation, proliferation, and gene expression changes, upon exposure to a test compound. frontiersin.org

Q & A

Basic: What experimental methodologies are recommended for the initial characterization of Epioritin-4β-ol?

Answer:

Initial characterization should involve a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Assign stereochemistry and functional groups via 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR .

- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns and UV/Vis detection, with reference standards for retention time comparison .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF. For isomers, tandem MS (MS/MS) can differentiate fragmentation patterns .

Note: Reproducibility requires detailed documentation of solvent systems, instrument parameters, and calibration standards in supplementary materials .

Basic: How can researchers validate the structural identity of Epioritin-4β-ol when conflicting spectral data arise?

Answer:

Resolve discrepancies using:

- Comparative Analysis: Cross-reference data with structurally similar compounds (e.g., epioritin derivatives) in databases like SciFinder or Reaxys .

- X-ray Crystallography: Definitive confirmation of stereochemistry and crystal packing .

- Independent Synthesis: Reproduce the compound via an alternative synthetic route and compare spectral profiles .

Documentation: Publish raw spectral data and crystallographic CIF files in supplementary materials to enable peer validation .

Advanced: What strategies are effective for elucidating the biosynthetic pathway of Epioritin-4β-ol in plant systems?

Answer:

Adopt a multi-omics approach:

- Transcriptomics: Identify candidate genes via RNA-seq of tissues producing Epioritin-4β-ol. Use co-expression networks to pinpoint cytochrome P450s or methyltransferases .

- Metabolite Profiling: Track intermediate metabolites using LC-MS/MS in time-course experiments .

- Isotope Labeling: Feed ¹³C-labeled precursors (e.g., phenylalanine) and trace incorporation via NMR or MS .

Challenge: Contradictions in enzyme activity assays may arise due to compartmentalization or post-translational modifications. Use subcellular localization studies (e.g., GFP tagging) to resolve .

Advanced: How should researchers design experiments to address contradictory bioactivity results for Epioritin-4β-ol across cell lines?

Answer:

Address variability via:

- Standardized Assay Conditions: Control for cell passage number, serum batch, and oxygen levels .

- Dose-Response Curves: Use at least six concentrations (e.g., 1 nM–100 µM) to assess potency thresholds .

- Mechanistic Profiling: Compare transcriptomic responses (RNA-seq) across cell lines to identify pathway-specific effects .

Data Interpretation: Apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to distinguish biological significance from technical noise .

Advanced: What frameworks guide hypothesis-driven research on Epioritin-4β-ol’s role in oxidative stress modulation?

Answer:

Structure hypotheses using:

- PICOT Framework:

- FINER Criteria: Ensure feasibility, novelty, ethical compliance (e.g., avoiding vertebrate models unless justified) .

Advanced: How can researchers reconcile conflicting in vitro and in vivo pharmacokinetic data for Epioritin-4β-ol?

Answer:

Investigate discrepancies through:

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate absorption/metabolism differences between systems .

- Protein Binding Assays: Measure affinity for serum albumin or lipoproteins, which may reduce bioavailability in vivo .

- Metabolite Identification: Use LC-HRMS to detect phase I/II metabolites in plasma vs. cell media .

Reporting: Use CONSORT-EHEALTH guidelines for transparent data sharing and replication protocols .

Methodological: What ethical considerations apply when publishing negative or inconclusive results for Epioritin-4β-ol?

Answer:

- Data Transparency: Publish raw datasets (e.g., via Zenodo) to avoid publication bias .

- Conflict of Interest: Disclose funding sources (e.g., industry partnerships) that might influence interpretation .

- Ethical Review: For studies involving human/animal subjects, include IRB/IACUC approval codes and consent protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。